molecular formula C15H12O2S2 B2430761 (5Z)-5-[(4-methoxyphenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one CAS No. 478246-93-4

(5Z)-5-[(4-methoxyphenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one

Cat. No.: B2430761
CAS No.: 478246-93-4
M. Wt: 288.38
InChI Key: GJIKYXQAMAQNBJ-DHZHZOJOSA-N
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Description

(5Z)-5-[(4-methoxyphenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thieno[2,3-b]thiopyran core, which is a fused ring system containing sulfur atoms, and a methoxyphenyl group attached via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-methoxyphenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one typically involves the condensation of 4-methoxybenzaldehyde with a thieno[2,3-b]thiopyran derivative under specific reaction conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the solvent used can vary from ethanol to methanol, depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated reactors and advanced purification techniques like chromatography ensures the production of high-purity this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the methoxy group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-methoxyphenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Z)-(2,4-dichlorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one
  • 5-[(Z)-(4-hydroxyphenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one

Uniqueness

Compared to similar compounds, (5Z)-5-[(4-methoxyphenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one stands out due to its methoxy group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]thieno[2,3-b]thiopyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2S2/c1-17-12-4-2-10(3-5-12)8-11-9-19-15-13(14(11)16)6-7-18-15/h2-8H,9H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIKYXQAMAQNBJ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CSC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\CSC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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